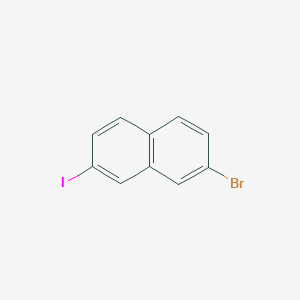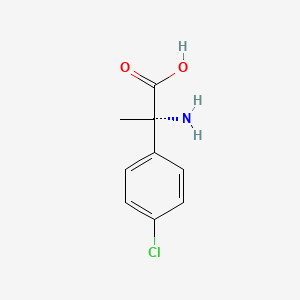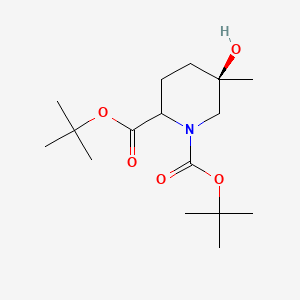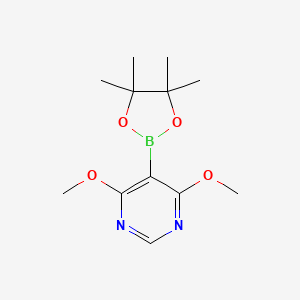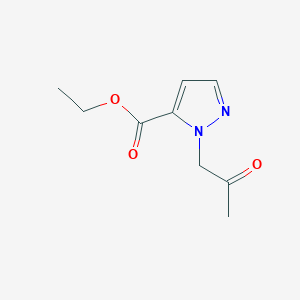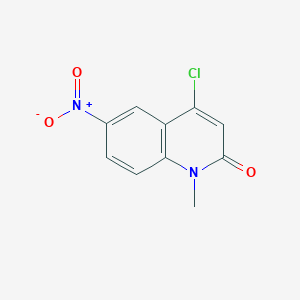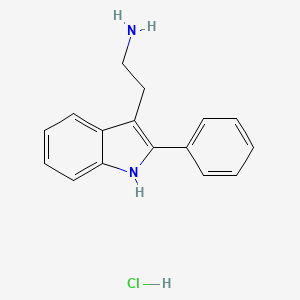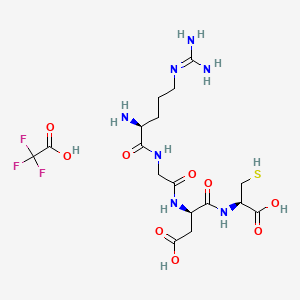
Arg-Gly-Asp-Cys TFA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arg-Gly-Asp-Cys TFA is a peptide compound known for its role in inhibiting platelet aggregation and fibrinogen binding. It is the binding motif of fibronectin to cell adhesion molecules, making it significant in various biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Gly-Asp-Cys TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (Fluorenylmethyloxycarbonyl) strategy is commonly used for protecting the amino groups during synthesis . The process involves:
- Coupling the first amino acid to the resin.
- Removing the Fmoc protecting group.
- Sequentially adding protected amino acids.
- Cleaving the peptide from the resin using trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIPS) and water .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Arg-Gly-Asp-Cys TFA can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can be functionalized by substituting specific amino acids or adding functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of cyclic peptides through disulfide bond formation.
Aplicaciones Científicas De Investigación
Arg-Gly-Asp-Cys TFA has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Industry: Utilized in the development of biomaterials and drug delivery systems.
Mecanismo De Acción
Arg-Gly-Asp-Cys TFA exerts its effects by binding to cell adhesion molecules, specifically integrins. This binding inhibits platelet aggregation and fibrinogen binding, which are crucial steps in blood clot formation . The molecular targets include integrins αvβ3 and αvβ5, which are overexpressed in various cell types, including tumor cells .
Comparación Con Compuestos Similares
Similar Compounds
Cyclo(Arg-Gly-Asp-D-Phe-Cys) TFA: A cyclic peptide with high affinity for integrins, used in tumor research.
Arg-Gly-Asp-Ser: Another peptide with similar cell adhesion properties.
Uniqueness
Arg-Gly-Asp-Cys TFA is unique due to its specific sequence and ability to form disulfide bonds, which can enhance its stability and functionality in biological systems. Its role in inhibiting platelet aggregation and promoting cell adhesion makes it a valuable compound in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C17H28F3N7O9S |
|---|---|
Peso molecular |
563.5 g/mol |
Nombre IUPAC |
(3R)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H27N7O7S.C2HF3O2/c16-7(2-1-3-19-15(17)18)12(26)20-5-10(23)21-8(4-11(24)25)13(27)22-9(6-30)14(28)29;3-2(4,5)1(6)7/h7-9,30H,1-6,16H2,(H,20,26)(H,21,23)(H,22,27)(H,24,25)(H,28,29)(H4,17,18,19);(H,6,7)/t7-,8+,9-;/m0./s1 |
Clave InChI |
AJFGGKXZCJCXNM-HBJOHWKNSA-N |
SMILES isomérico |
C(C[C@@H](C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol](/img/structure/B13915845.png)
![trans-2-Benzyl-1,3,3A,4,6,6A-hexahydrocyclopenta[C]pyrrol-5-one](/img/structure/B13915848.png)
![4-Amino-4'-cyano[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13915850.png)
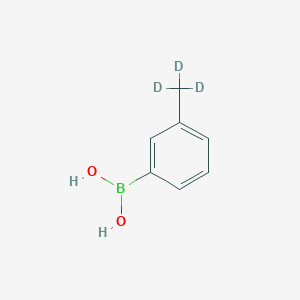
![(3S,5R)-3-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-(3-methylbut-2-en-2-yl)oxolan-2-one](/img/structure/B13915865.png)
